Physicochemical Differentiation from Core Hydrazone Scaffolds
In the absence of direct head-to-head biological comparisons with specific named analogs, the primary level of differentiation must be based on computed physicochemical properties critical for ligand-based design. The target compound has a defined (Z)-stereochemistry at the hydrazone bond, a topological polar surface area of 53.5 Ų, and a moderate computed logP (XLogP3 = 2) [1]. These properties differentiate it from unsubstituted or more polar hydrazone variants. For a baseline comparison, the generic piperidin-2-one scaffold without the hydrazone substituent (piperidin-2-one, CID 12611) has a lower molecular weight (99.13 g/mol), higher TPSA (46.2 Ų), and a significantly lower XLogP3 (-0.5) [2]. This demonstrates that the 4-methylphenylhydrazono substituent substantially increases lipophilicity and molecular size, which can alter membrane permeability and protein-binding profiles. No experimental biological data for the target compound was identified to enable a quantitative biological comparison.
| Evidence Dimension | Physicochemical Properties (MW, TPSA, logP) |
|---|---|
| Target Compound Data | MW: 217.27 g/mol; TPSA: 53.5 Ų; XLogP3: 2 |
| Comparator Or Baseline | Piperidin-2-one (unsubstituted, CID 12611): MW 99.13 g/mol, TPSA 46.2 Ų, XLogP3 -0.5 |
| Quantified Difference | ΔMW = +118.14 g/mol; ΔTPSA = +7.3 Ų; ΔXLogP3 = +2.5 log units |
| Conditions | Properties computed by PubChem/Cactvs/XLogP3 algorithms |
Why This Matters
These calculated differences establish a distinct physicochemical profile relevant for fragment-based screening, solubility prediction, and permeability modeling, which can guide procurement for well-defined chemical biology campaigns requiring specific lipophilicity and hydrogen-bonding characteristics.
- [1] PubChem. (2025). Compound Summary for CID 5457278, Section 3: Chemical and Physical Properties. View Source
- [2] PubChem. (2025). Compound Summary for CID 12611, Piperidin-2-one. View Source
